molecular formula C18H11NS B3188589 12H-Benzo[4,5]thieno[2,3-a]carbazole CAS No. 222-21-9

12H-Benzo[4,5]thieno[2,3-a]carbazole

Cat. No.: B3188589
CAS No.: 222-21-9
M. Wt: 273.4 g/mol
InChI Key: CILATXQQOGDBRQ-UHFFFAOYSA-N
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Description

12H-Benzo[4,5]thieno[2,3-a]carbazole: is a heterocyclic compound with a unique structure that combines benzene, thiophene, and carbazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 12H-Benzo[4,5]thieno[2,3-a]carbazole typically involves multi-step reactions. One common method includes the use of trifluoromethanesulfonic acid and benzene-d6 in 1,2-dichlorobenzene at temperatures ranging from 70°C to 150°C. Another step involves the use of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine with dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane, palladium diacetate, and sodium t-butanolate in o-xylene at 185°C .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: : 12H-Benzo[4,5]thieno[2,3-a]carbazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: : In chemistry, 12H-Benzo[4,5]thieno[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying electronic properties and developing new materials .

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry: : In industry, this compound is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 12H-Benzo[4,5]thieno[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in various electronic and photophysical processes. These interactions are crucial for its applications in organic electronics and potential therapeutic uses .

Properties

CAS No.

222-21-9

Molecular Formula

C18H11NS

Molecular Weight

273.4 g/mol

IUPAC Name

12H-[1]benzothiolo[2,3-a]carbazole

InChI

InChI=1S/C18H11NS/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H

InChI Key

CILATXQQOGDBRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4

Origin of Product

United States

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